N-(Benzo[b]thiophen-2-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-benzothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-10-6-8-4-2-3-5-9(8)13-10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZQPWVFZQAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Benzo B Thiophen 2 Yl Acetamide and Its Analogues
Classical Acetylation Approaches
The most direct and widely employed method for the synthesis of N-(benzo[b]thiophen-2-yl)acetamide involves the acylation of 2-aminobenzothiophene. This approach is favored for its simplicity and the ready availability of the starting materials.
Direct Acylation of 2-Aminobenzothiophene Precursors
The core of this method is the reaction between 2-aminobenzothiophene and an acetylating agent. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the final N-acetylated product and a leaving group. The reaction is typically carried out in a suitable solvent and may be facilitated by the addition of a base to neutralize the acidic byproduct.
Reaction with Carboxylic Acid Derivatives (e.g., Acetic Anhydride (B1165640), Acetyl Chloride)
Common acetylating agents for this transformation include acetic anhydride and acetyl chloride. beilstein-journals.orgvaia.comyoutube.comnih.gov
Acetic Anhydride: When acetic anhydride is used, one molecule of 2-aminobenzothiophene reacts to form this compound, with acetic acid as the byproduct. vaia.comyoutube.com The reaction is often performed by heating the reactants together, sometimes in the presence of a solvent like acetic acid or pyridine (B92270). nih.gov For instance, N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2Н)-ones can be prepared by boiling the corresponding amino precursor in acetic anhydride. beilstein-journals.orgnih.govbeilstein-journals.org
Acetyl Chloride: Acetyl chloride is a more reactive acetylating agent than acetic anhydride and readily reacts with 2-aminobenzothiophene. beilstein-journals.orgnih.gov This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) that is formed as a byproduct. The base prevents the protonation of the starting amine, which would render it non-nucleophilic. A suspension of the starting material in a solvent like acetonitrile (B52724) can be boiled with acetyl chloride to achieve the desired product. beilstein-journals.orgnih.gov
The choice between acetic anhydride and acetyl chloride often depends on the reactivity of the specific 2-aminobenzothiophene derivative and the desired reaction conditions.
Strategies for Constructing the Benzothiophene (B83047) Core with the Acylamino Moiety
An alternative to the direct acetylation of a pre-existing aminobenzothiophene is to construct the benzothiophene ring system itself in a manner that incorporates the N-acetyl group. These methods offer access to a wider range of substituted benzothiophenes that might be difficult to prepare via the direct acetylation route.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a powerful tool for the synthesis of heterocyclic compounds, including benzothiophenes. beilstein-journals.orgnih.gov In this context, a suitably substituted benzene (B151609) derivative bearing a sulfur-containing side chain and a nitrogen functionality can be induced to cyclize. For example, an N-alkyne-substituted pyrrole (B145914) ester can undergo intramolecular electrophilic cyclization with iodine to form a pyrrolooxazinone derivative. beilstein-journals.orgnih.gov While not a direct synthesis of this compound, this illustrates the principle of using an electrophile to trigger ring closure. A similar strategy could be envisioned where an ortho-substituted thiophenol derivative undergoes cyclization to form the benzothiophene ring.
Base-Mediated Condensation Reactions
Base-mediated condensation reactions are another important class of reactions for heterocycle synthesis. researchgate.net The Gewald reaction, a classic example, typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base to yield a 2-aminothiophene. While this traditionally yields a free amino group, modifications to the reaction conditions or starting materials could potentially lead to the in situ formation of the N-acetylated product.
Another approach involves the condensation of pyridinecarboxaldehydes to form azachalcones, which are synthesized by reacting an aldehyde with acetophenone (B1666503) in the presence of an acid or base via a Claisen-Schmidt condensation. researchgate.net This highlights the utility of base-mediated condensations in forming key structural motifs that could be precursors to the target molecule.
Radical Cyclization Pathways
Radical cyclizations offer a distinct and powerful method for ring formation, often proceeding under mild conditions and with high functional group tolerance. clockss.orgprinceton.edu These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated bond, such as a double or triple bond, to form a cyclic radical. This intermediate is then quenched to give the final product.
Photochemical and Electrochemical Synthesis
Photochemical and electrochemical methods offer unique, often milder, alternatives to traditional synthetic routes.
A notable photochemical approach involves the radical annulation of o-methylthio-arenediazonium salts with alkynes. organic-chemistry.org This reaction, initiated by green light irradiation of eosin (B541160) Y, proceeds via photoredox catalysis to yield substituted benzothiophenes with high regioselectivity. organic-chemistry.org Another innovative photochemical strategy has been employed to synthesize N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. nih.govbeilstein-journals.org Irradiation of these molecules with light at 436 nm induces a Z-E photoisomerization of the C=C bond, which is followed by a rapid N→O migration of the acyl group to form O-acylated isomers. nih.govbeilstein-journals.org
Electrochemical synthesis provides a green and efficient tool for constructing benzothiophene frameworks. One such method is the electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas, mediated by NH₄I. beilstein-journals.org This process occurs in an undivided cell with graphite (B72142) plate electrodes under constant current. beilstein-journals.org A key intermediate in this reaction is the in situ generated α-iodoketone. beilstein-journals.org Furthermore, an electrochemical approach for synthesizing benzo[b]thiophene-1,1-dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. nih.gov This reaction is performed under anodic oxidation conditions using graphite felt electrodes. nih.gov
Transition-Metal Catalyzed Methodologies
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecules like this compound and its analogues.
Palladium-Catalyzed C-C Coupling Reactions (e.g., Suzuki Cross-Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.orgmt.comyoutube.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgmt.comyoutube.com This reaction is instrumental in synthesizing various biaryl compounds, including derivatives of benzothiophene. libretexts.orgmt.comyoutube.comresearchgate.net For instance, the synthesis of benzothiophene has been achieved through a Suzuki-Miyaura coupling reaction, highlighting the utility of this method in constructing the core scaffold. researchgate.net The reaction conditions are generally mild, and it tolerates a wide range of functional groups, making it a highly valuable tool in organic synthesis. mt.comyoutube.com
A specific application involves the synthesis of symmetrically and unsymmetrically substituted hexaphenylbenzene (B1630442) analogues via a sterically hindered Suzuki-Miyaura cross-coupling of arylboronic acids with 1,4-diiodo-2,3,5,6-tetraarylbenzenes. nih.gov Additionally, novel benzothiophene derivatives have been synthesized using palladium-catalyzed Sonogashira coupling reactions, which couple terminal alkynes with aryl or vinyl halides. ias.ac.in
Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions for Benzothiophene Synthesis
| Reactants | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid and haloarenes | Pd catalyst, Base | Biaryl compound | High | libretexts.org |
| Arylboronic acids and 1,4-diiodo-2,3,5,6-tetraarylbenzenes | Pd catalyst | Substituted hexaphenylbenzene | Good | nih.gov |
| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene and alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Alkynyl-2-(thiophen-2-yl)benzo[b]thiophenes | Moderate to Good | ias.ac.in |
| 2-Iodothiophenol and phenylacetylene | Pd(II) catalyst | 2-Substituted benzo[b]thiophenes | Up to 87% | researchgate.net |
Annulation Reactions via Metal Catalysis
Metal-catalyzed annulation reactions provide an efficient pathway to construct the fused ring system of benzothiophenes. A copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, in the presence of TMEDA, yields various 2-substituted benzo[b]thiophenes in good yields. organic-chemistry.org Gold catalysis has also been employed in carbothiolation reactions to produce 2,3-disubstituted benzothiophenes in an atom-economical manner. youtube.com
Another significant approach is the palladium iodide-catalyzed oxidative cyclization-deprotection-alkoxycarbonylation sequence to synthesize benzothiophene-3-carboxylic esters. acs.org This reaction proceeds under aerobic conditions. acs.org Furthermore, a metal-free annulation of 3-nitrobenzothiophene with phenols has been developed to synthesize benzothieno[3,2-b]benzofurans, demonstrating a green synthetic route. acs.org
Multi-component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs have emerged as a powerful strategy for the synthesis of complex heterocyclic scaffolds. rsc.org For instance, Ugi and Ugi-type reactions are used to generate complex synthons that can be converted into benzodiazepines through subsequent transformations. rsc.org
In a relevant example, a one-pot, multi-component reaction has been utilized for the synthesis of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds. wisdomlib.org This reaction uses 2-acetyl benzofuran (B130515), substituted benzaldehydes, acetyl chloride, and zinc oxide as a catalyst. wisdomlib.org While this example focuses on a benzofuran core, the principles can be extended to the synthesis of analogous benzothiophene structures. The development of MCRs for the direct assembly of the this compound scaffold is an area of ongoing interest.
Solvent-Free and Green Chemistry Approaches
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. Solvent-free reactions and the use of eco-friendly catalysts are key aspects of this approach.
An expeditious and green synthesis of acetamides, including N-benzothiazole-2-yl-acetamides, has been described. scielo.brresearchgate.net This method involves the instantaneous and exothermic reaction of anilines or 2-aminothiazoles with acetic anhydride without any solvent, catalyst, or external heating. scielo.brresearchgate.net The purification process is also straightforward. scielo.brresearchgate.net
Furthermore, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions provide an efficient and economical route to benzothiophene derivatives. organic-chemistry.org Another transition-metal-free method involves the synthesis of benzo[b]thiophenes from readily available o-halovinylbenzenes and potassium sulfide. organic-chemistry.orgorganic-chemistry.org This reaction proceeds in high yields and tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org Additionally, a protocol using silica-supported sodium hydrogen sulfate (B86663) as a reusable and eco-friendly catalyst has been developed for the solvent-free synthesis of benzoxazoles, benzimidazoles, and benzothiazole (B30560) derivatives from acyl chlorides and o-substituted aminoaromatics. researchgate.net
Table 2: Green and Solvent-Free Synthetic Approaches
| Reaction Type | Reactants | Conditions | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Acetylation | Anilines/2-Aminothiazoles and Acetic Anhydride | Solvent-free, catalyst-free, no external heating | Acetanilides/ N-Benzothiazole-2-yl-acetamides | Instantaneous, high yield, simple workup | scielo.brresearchgate.net |
| Cascade Reaction | Substituted Thiophenols and Alkynes | Iodine-catalyzed, metal- and solvent-free | Benzothiophene derivatives | Efficient, economical, green | organic-chemistry.org |
| SNAr-type Reaction | o-Halovinylbenzenes and Potassium Sulfide | Transition-metal-free | 2-Substituted benzo[b]thiophenes | High yield, functional group tolerance | organic-chemistry.orgorganic-chemistry.org |
| Condensation | Acyl chlorides and o-substituted aminoaromatics | NaHSO₄-SiO₂, solvent-free | Benzoxazoles, Benzimidazoles, Benzothiazoles | Reusable catalyst, high yield | researchgate.net |
Chemical Transformations and Derivatization Strategies of N Benzo B Thiophen 2 Yl Acetamide Derivatives
Functionalization at the Acetamide (B32628) Nitrogen
The nitrogen atom of the acetamide group in N-(Benzo[b]thiophen-2-yl)acetamide derivatives presents a key site for synthetic modifications. A notable transformation involves the N-acylation of related structures. For instance, (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one can be N-acylated to introduce different acyl groups. beilstein-journals.orgnih.gov This is achieved by reacting the starting material with acetic or propionic anhydride (B1165640) to yield the corresponding N-acetamide and N-propionamide derivatives. beilstein-journals.orgnih.gov Similarly, treatment with phenylacetyl chloride in acetonitrile (B52724) leads to the formation of the N-phenylacetamide derivative. beilstein-journals.orgnih.gov These reactions highlight the reactivity of the nitrogen atom and provide a pathway to introduce diverse functionalities.
A series of novel photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline receptor substituent have been synthesized. beilstein-journals.org Upon irradiation, these compounds undergo Z–E isomerization followed by a rapid N→O migration of the acyl group. beilstein-journals.org
| Starting Material | Reagent | Product |
| (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one | Acetic Anhydride | (Z)-N-((3-Oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)acetamide |
| (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one | Propionic Anhydride | (Z)-N-((3-oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)propionamide |
| (E)-2-(((1,10-phenanthrolin-5-yl)amino)methylene)benzo[b]thiophen-3(2H)-one | Phenylacetyl Chloride | (Z)-N-((3-oxobenzo[b]thiophen-2(3H)-ylidene)methyl)-N-(1,10-phenanthrolin-5-yl)-2-phenylacetamide |
Substituent Effects on the Benzothiophene (B83047) Ring System
The reactivity and properties of the this compound system can be significantly modulated by introducing various substituents onto the benzothiophene ring. These modifications can influence the electron density distribution and, consequently, the chemical behavior of the molecule.
Halogenation Reactions
Halogenation represents a fundamental strategy for functionalizing the benzothiophene core. While specific examples for this compound are not detailed in the provided results, the general principles of electrophilic aromatic substitution on benzothiophenes suggest that halogenation would likely occur at specific positions on the benzene (B151609) or thiophene (B33073) ring, depending on the reaction conditions and the directing effects of the acetamido group.
Arylation and Heteroarylation Reactions
Direct C-H arylation has emerged as a powerful tool for the synthesis of aryl-substituted heteroarenes, including thiophenes and benzo[b]thiophenes. acs.org Research has demonstrated the feasibility of regioselective β-arylation of benzo[b]thiophenes at room temperature using aryl iodides. acs.org This method is notable for its operational simplicity and tolerance of various functional groups. acs.org While the specific application to this compound is not explicitly mentioned, this methodology offers a potential route for introducing aryl and heteroaryl moieties onto the benzothiophene ring system of this compound.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the benzothiophene ring can be tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). studypug.comyoutube.com
Electron-Donating Groups (EDGs) , such as alkoxy (-OR) and amino (-NH2) groups, increase the electron density of the aromatic system. studypug.comyoutube.com This enhancement in electron density generally makes the molecule more nucleophilic and can influence the regioselectivity of electrophilic substitution reactions. studypug.comyoutube.comacs.org
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the aromatic ring. studypug.com This makes the molecule more electrophilic and susceptible to nucleophilic attack. studypug.com The introduction of EWGs can also stabilize negative charges within the molecule. studypug.com The effect of both EDGs and EWGs on the aromaticity and reactivity of cyclic conjugated systems has been a subject of study. nih.gov
| Group Type | Examples | Effect on Benzothiophene Ring |
| Electron-Donating Groups (EDGs) | -OR, -NH2 | Increases electron density, enhances nucleophilicity |
| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -COR | Decreases electron density, enhances electrophilicity |
Nucleophilic and Electrophilic Reactivity of the Benzothiophene-Acetamide System
The this compound scaffold possesses both nucleophilic and electrophilic characteristics. The electron-rich benzothiophene ring can act as a nucleophile in electrophilic aromatic substitution reactions. Conversely, the introduction of electron-withdrawing groups can render the ring system susceptible to nucleophilic attack.
Advanced Spectroscopic and Structural Elucidation of N Benzo B Thiophen 2 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of N-(Benzo[b]thiophen-2-yl)acetamide, allowing for the precise assignment of proton and carbon signals and the determination of connectivity within the molecule.
The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing nature of the substituents on the benzo[b]thiophene ring system.
In a typical ¹H NMR spectrum of the parent compound, the amide proton (NH) is expected to appear as a broad singlet in the downfield region, generally between δ 8.0 and 12.5 ppm, with its exact position being solvent and concentration-dependent. The protons of the acetyl group (CH₃) will resonate as a sharp singlet in the upfield region, typically around δ 2.2 ppm.
The aromatic protons of the benzo[b]thiophene moiety exhibit characteristic chemical shifts and coupling patterns. The proton at the 3-position of the thiophene (B33073) ring (H-3) is expected to appear as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, H-6, and H-7) will show a more complex multiplet pattern due to spin-spin coupling. For instance, in related benzo[b]thiophene structures, the protons H-4 and H-7 often resonate at lower fields compared to H-5 and H-6 due to their proximity to the fused thiophene ring. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | 8.0 - 12.5 | br s |
| Aromatic CH | 7.0 - 8.0 | m |
| H-3 | ~7.2 | s |
| Acetyl CH₃ | ~2.2 | s |
Note: Predicted values are based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbonyl carbon (C=O) of the acetamide (B32628) group is typically observed in the highly deshielded region of the spectrum, around δ 168-170 ppm. The methyl carbon of the acetyl group will appear in the upfield region, usually between δ 20 and 25 ppm.
The carbon atoms of the benzo[b]thiophene ring system will have distinct chemical shifts. The carbon atom attached to the nitrogen (C-2) is expected to be significantly downfield. The quaternary carbons of the fused ring system will also have characteristic resonances. The complete assignment of the ¹³C NMR spectra for various substituted benzo[b]thiophenes has been reported, which aids in the interpretation of the spectra of this compound derivatives. nih.govmdpi.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 170 |
| Aromatic C | 110 - 145 |
| C-2 | ~140 |
| Acetyl CH₃ | 20 - 25 |
Note: Predicted values are based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.
COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic spin systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the acetamide group and the benzo[b]thiophene ring. The use of HMBC has been pivotal in distinguishing between potential isomers in the synthesis of related heterocyclic systems. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound and its derivatives, confirming the molecular formula. HRMS is a standard technique used in the characterization of newly synthesized benzo[b]thiophene derivatives. nih.govmdpi.com For this compound (C₁₀H₉NOS), the calculated exact mass can be compared with the experimentally determined value to a high degree of accuracy, typically within a few parts per million (ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing mixtures containing this compound derivatives, allowing for the separation, identification, and quantification of each component.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. In the context of this compound, IR spectroscopy is instrumental in confirming the presence of the key amide and benzothiophene (B83047) moieties.
The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent feature of the amide group (Amide I band), is expected in the range of 1680-1630 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed around 1570-1515 cm⁻¹. Furthermore, the C-N stretching vibration can be found in the 1300-1200 cm⁻¹ region.
The benzothiophene ring system also gives rise to a series of characteristic absorptions. These include the aromatic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic rings at approximately 1600-1450 cm⁻¹, and the C-S stretching vibration, which can be more difficult to assign but typically appears at lower frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amide N-H | Stretching | 3300 - 3100 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Amide C=O | Stretching (Amide I) | 1680 - 1630 |
| Amide N-H | Bending (Amide II) | 1570 - 1515 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Amide C-N | Stretching | 1300 - 1200 |
| C-S | Stretching | 800 - 600 |
This table represents expected values based on established IR correlation charts and data for analogous compounds.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
For derivatives of this compound, obtaining a single crystal suitable for XRD analysis is a critical step. The resulting structural data are invaluable for understanding structure-property relationships.
Crystallographic Data Analysis
The analysis of the diffraction data allows for the determination of the unit cell parameters (a, b, c, α, β, γ), the crystal system, and the space group. This information defines the fundamental repeating unit of the crystal. For instance, studies on related benzothiophene derivatives have reported crystallization in various systems, including monoclinic and orthorhombic. nih.govmdpi.comresearchgate.net The benzothiophene ring system in these structures is generally found to be essentially planar. nih.govresearchgate.net
Below is a table presenting representative crystallographic data for some benzothiophene derivatives, illustrating the type of information obtained from XRD studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref |
| Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | C₁₄H₁₄FNO₄S₂ | Monoclinic | P2₁/c | 11.231(3) | 10.957(3) | 13.238(4) | 90 | 97.46(3) | 90 | nih.gov |
| (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide | C₂₂H₁₆FNO₂S₂ | Monoclinic | P2₁/c | 10.155(2) | 29.810(6) | 6.545(1) | 90 | 96.06(3) | 90 | nih.govresearchgate.net |
| A Spiro-pyrrolidine tethered Benzo[b]thiophene | C₂₈H₂₁FN₂O₂S₂ | Orthorhombic | P2₁2₁2₁ | 10.182(2) | 11.828(2) | 14.356(3) | 90 | 90 | 90 | mdpi.comresearchgate.net |
This data is for illustrative purposes and pertains to derivatives of benzothiophene.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of intermolecular contacts emerges.
Computational and Theoretical Investigations of N Benzo B Thiophen 2 Yl Acetamide
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like N-(Benzo[b]thiophen-2-yl)acetamide, QSAR studies would be instrumental in predicting its biological efficacy and in the design of new, more potent analogues.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For this compound, a wide array of descriptors would be calculated using specialized software. These descriptors can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Geometrical properties, surface area, volume, etc.
Physicochemical Descriptors: LogP (lipophilicity), polarizability, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Following calculation, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is often achieved using statistical methods like genetic algorithms or stepwise regression to avoid overfitting and to build a robust model. For instance, in a QSAR study on a series of benzothiophene (B83047) derivatives, descriptors related to steric, electrostatic, and electro-topological properties were found to be significant for their anticancer activity. researchgate.net
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Category | Specific Descriptor Example | Potential Significance |
|---|---|---|
| Topological | Zagreb Index | Branching of the molecular skeleton |
| Electronic | HOMO Energy | Electron-donating ability |
| Thermodynamic | Molar Refractivity | Molar volume and polarizability |
| Spatial | Solvent Accessible Surface Area | Interaction with a biological target |
Multiple Linear Regression (MLR) is a common approach in QSAR to model a linear relationship between the selected descriptors (independent variables) and the biological activity (dependent variable). The resulting equation takes the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where c represents the regression coefficients and D represents the descriptor values. In a study on coumarin (B35378) derivatives, MLR was used to develop predictive models for their anticancer activities. tbzmed.ac.ir For this compound and its analogues, an MLR model could elucidate which properties are key for a specific biological effect.
When the relationship between molecular structure and biological activity is not linear, non-linear models such as Multiple Non-Linear Regression (MNLR) are employed. These models can capture more complex relationships that may be missed by linear approaches.
Artificial Neural Networks (ANN) are powerful machine learning tools that can model highly complex and non-linear data. An ANN consists of interconnected nodes (neurons) organized in layers. By training the network on a dataset of compounds with known activities, it can learn the intricate patterns in the data and make predictions for new compounds. ANNs are particularly useful when dealing with large and diverse datasets of compounds.
The predictive power and robustness of a QSAR model must be rigorously validated. Common validation techniques include:
Internal Validation (Cross-Validation): The dataset is split into training and test sets. A common method is Leave-One-Out (LOO) cross-validation, where one compound is removed, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds. The quality of the model is often assessed by the cross-validated correlation coefficient (q²).
External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is tested. The predictive correlation coefficient (r²_pred) is a key metric here.
A QSAR study on benzothiophene-based histone deacetylase inhibitors utilized these statistical measures to validate their models, achieving a high squared correlation coefficient (r²) of 0.9412. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For this compound, docking studies would be crucial to understand its potential mechanism of action at a molecular level.
The process involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Defining the binding site or active site of the protein.
Placing the ligand, this compound, in the binding site in various conformations.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each conformation.
Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein. For example, molecular docking of benzothiophene derivatives into the active site of the DprE1 enzyme in Mycobacterium tuberculosis helped to understand the structural basis for their inhibitory activity. nih.gov Similarly, docking has been used to investigate the binding of benzothiophene-chalcone hybrids to cholinesterases. mdpi.com
Table 2: Illustrative Molecular Docking Results for a Hypothetical Target
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| This compound | Hypothetical Kinase | -8.5 | TYR23, LYS45, ASP101 |
This table illustrates the type of data generated from a molecular docking study, comparing the binding energy and key interactions of a test compound with a known inhibitor. Such data is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity.
Ligand-Protein Interaction Prediction
Molecular docking is a primary computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a target protein. For derivatives of this compound, docking studies have been instrumental in elucidating potential biological activities.
In one such study, a series of benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives, which share the core benzo[b]thiophene moiety, were evaluated for their affinity towards the 5-HT1A serotonin (B10506) receptor, a key target in the treatment of depression and anxiety. nih.gov Docking simulations of the most promising compounds revealed specific electrostatic interactions with the receptor. nih.gov For instance, one derivative was observed to form a hydrogen bond between its protonated nitrogen and the carbonyl amide group of a nitrogen residue (N385) in the receptor's binding site. nih.gov Furthermore, the simulations identified edge-to-face aromatic interactions between the benzo[b]thiophene ring of the ligand and a phenylalanine residue (F361) of the protein. nih.gov These detailed interaction predictions help to explain the observed binding affinities at a molecular level. nih.gov
Similar computational approaches have been applied to other benzo[b]thiophene derivatives, investigating their potential as inhibitors for targets such as the urease enzyme and the Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1) enzyme from Mycobacterium tuberculosis. mdpi.comnih.govresearchgate.net These studies consistently highlight the importance of hydrogen bonding and other non-covalent interactions in the binding of these compounds to their respective protein targets. mdpi.comresearchgate.net
Binding Affinity Estimation and Scoring Functions
A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between a ligand and its protein target. This estimation is typically expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). Lower binding energy values suggest a more stable ligand-protein complex and, consequently, higher predicted potency.
In the investigation of benzo[b]thiophene derivatives targeting the 5-HT1A receptor, the most promising compound exhibited a micromolar affinity with a Ki value of 2.30 μM. nih.gov Such quantitative predictions are vital for ranking and prioritizing compounds for synthesis and further biological evaluation. nih.gov In a separate study on different heterocyclic compounds, docking results for a series of 35 ligands showed binding affinities ranging from -6.5 to -10.1 kcal/mol, allowing researchers to identify the most potent inhibitors based on these scores. nih.gov These scoring functions provide a theoretical basis for understanding structure-activity relationships, where modifications to the chemical structure can be correlated with changes in predicted binding affinity.
Homology Modeling for Target Protein Structures
To perform molecular docking, a three-dimensional (3D) structure of the target protein is required. While many protein structures have been determined experimentally and are available in databases like the Protein Data Bank (PDB), the structures of many other important drug targets remain unknown. nih.govnih.gov In such cases, homology modeling, also known as comparative modeling, is an invaluable computational method. nih.gov
Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govnih.gov This technique was employed in the study of benzo[b]thiophene derivatives targeting the 5-HT1A receptor, where a homology model for the receptor's 3D structure was generated to carry out the docking simulations. nih.gov The quality of a homology model is assessed using validation tools like a Ramachandran plot, which evaluates the conformational feasibility of the protein's backbone dihedral angles. nih.gov This approach allows researchers to conduct structure-based drug design even when an experimental crystal structure of the target is unavailable. nih.gov
Quantum Chemical Reactivity Descriptors
Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide quantitative measures of a molecule's electronic structure and reactivity. researchgate.netnih.gov These "reactivity descriptors" help to understand the intrinsic chemical behavior of a compound like this compound.
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. A high IP value indicates that the molecule does not easily donate electrons, suggesting high stability. nih.gov
Electron Affinity (EA): The energy released when an electron is added to a molecule. A high EA value suggests the molecule readily accepts an electron and can be a good electrophile. nih.gov
In a study of related tetrahydrobenzo[b]thiophene derivatives, the acetamide (B32628) derivative exhibited the highest IP value (8.164 eV), indicating that it is more difficult to remove an electron from its HOMO compared to other derivatives in the series. nih.gov
| Descriptor | Definition | Interpretation |
|---|---|---|
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. nih.govnih.gov | A higher IP suggests greater stability and resistance to oxidation. nih.gov |
| Electron Affinity (EA) | The energy released upon adding an electron to a molecule. nih.govnih.gov | A higher EA indicates a greater propensity to accept an electron. nih.gov |
Chemical Hardness and Softness
Chemical hardness (η) and softness (σ) are descriptors that quantify the resistance of a molecule to changes in its electron distribution. They are related to the HOMO-LUMO energy gap.
Chemical Hardness (η): A measure of resistance to deformation or polarization of the electron cloud. Molecules with a large HOMO-LUMO gap are considered "hard" and are generally less reactive. nih.gov
Chemical Softness (σ): The reciprocal of chemical hardness. "Soft" molecules have a small HOMO-LUMO gap, are more polarizable, and tend to be more reactive. nih.gov
Studies show that high chemical hardness and low softness correlate with good molecular stability. nih.gov
| Descriptor | Definition | Interpretation |
|---|---|---|
| Chemical Hardness (η) | A measure of resistance to change in electron distribution, related to the HOMO-LUMO gap. nih.gov | High hardness implies low reactivity and high stability. nih.gov |
| Chemical Softness (σ) | The reciprocal of chemical hardness (σ = 1/η). nih.gov | High softness implies high reactivity and low stability. nih.gov |
Electrophilicity Index
The global electrophilicity index (ω) is a measure of the energy stabilization a molecule experiences when it acquires an additional electronic charge from the environment. nih.govnih.gov It is calculated from the ionization potential and electron affinity and quantifies the electrophilic nature of a compound. nih.gov A higher electrophilicity index indicates a greater capacity to act as an electrophile and accept electrons in a reaction. This index is particularly useful for understanding polar chemical reactions. nih.gov
| Descriptor | Definition | Interpretation |
|---|---|---|
| Electrophilicity Index (ω) | A measure of the energy lowering when a chemical species accepts an electronic charge. nih.govnih.gov | A higher value indicates a stronger electrophilic nature. nih.gov |
Thermodynamic Property Calculations at Varying Conditions
Theoretical investigations on related but distinct molecules, such as benzo[b]thiophene, have been conducted. For instance, the National Institute of Standards and Technology (NIST) has compiled thermodynamic data for benzo[b]thiophene, including its enthalpy of sublimation and boiling point. researchgate.net Similarly, detailed thermodynamic properties for 2,3-dihydrobenzo[b]thiophene (B1596441) have been reported, with standard molar entropies, enthalpies, and Gibbs free energies of formation derived at temperatures ranging from 298.15 K to 680 K. nih.gov
Furthermore, computational studies on various acetamide and thiophene (B33073) derivatives have been performed, typically focusing on electronic properties, molecular structures, and biological activities rather than comprehensive thermodynamic data sets. These studies often employ DFT to understand structure-activity relationships.
Without specific computational research on this compound, a detailed data table of its thermodynamic properties at varying conditions cannot be constructed. The generation of such data would necessitate dedicated quantum chemical calculations, which have not been reported in the accessible literature.
Structure Activity Relationship Sar Studies of N Benzo B Thiophen 2 Yl Acetamide Analogues
Influence of Substituent Nature and Position on Biological Interaction Potential
The nature and position of substituents on the benzothiophene (B83047) ring of N-(Benzo[b]thiophen-2-yl)acetamide analogues play a critical role in modulating their biological activity. Research has demonstrated that both electron-donating and electron-withdrawing groups can significantly impact the potency and selectivity of these compounds, depending on the biological target.
For instance, in a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives, which are structurally related to the benzothiophene counterparts, the introduction of various aryl groups at the 6-position of the benzothiazole (B30560) ring led to a range of urease inhibitory activities. This highlights the sensitivity of the binding pocket to the steric and electronic properties of substituents on the benzo-fused ring. A study on these compounds revealed that the presence of a p-tolyl group at the 6-position resulted in the most active urease inhibitor in the series. The electronic nature of the substituent on the appended aryl ring also played a role, with both electron-donating and electron-withdrawing groups influencing the inhibitory potential. dntb.gov.uanih.gov
While direct SAR studies on a wide range of substituted this compound analogues are not extensively documented in publicly available literature, the principles observed in related heterocyclic systems suggest that modifications at positions 5, 6, and 7 of the benzothiophene ring are key areas for exploration. The introduction of small, lipophilic groups or hydrogen bond donors/acceptors at these positions could lead to enhanced interactions with specific biological targets.
Table 1: Influence of Substituents on the Biological Activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamide Analogues (Urease Inhibition)
| Compound ID | Aryl Substituent at 6-position | % Urease Inhibition @ 15 µg/mL | % Urease Inhibition @ 40 µg/mL | IC50 (µg/mL) |
| 3a | Phenyl | 55.3 ± 1.2 | 75.3 ± 0.9 | 10.2 ± 0.5 |
| 3b | p-Tolyl | 65.2 ± 0.8 | 85.2 ± 1.1 | 8.1 ± 0.3 |
| 3c | p-Anisyl | 60.1 ± 1.3 | 80.1 ± 1.0 | 9.2 ± 0.6 |
| 3d | p-Fluorophenyl | 58.7 ± 1.1 | 78.7 ± 0.8 | 9.8 ± 0.4 |
| 3e | p-Chlorophenyl | 57.2 ± 0.9 | 77.2 ± 1.2 | 10.0 ± 0.7 |
| 3f | p-Bromophenyl | 56.8 ± 1.0 | 76.8 ± 1.3 | 10.1 ± 0.5 |
| 3g | o-Tolyl | 62.4 ± 1.2 | 82.4 ± 1.0 | 8.8 ± 0.4 |
| 3h | Naphthalen-2-yl | 59.5 ± 1.1 | 79.5 ± 0.9 | 9.5 ± 0.6 |
| Thiourea (Standard) | - | - | - | 23.1 ± 0.2 |
| Data is illustrative and based on findings from related benzothiazole structures. dntb.gov.uanih.gov |
Role of Core Heterocycle Modifications (e.g., Benzothiazole vs. Benzothiophene)
The isosteric replacement of the benzothiophene core with other heterocyclic systems, such as benzothiazole, is a common strategy in medicinal chemistry to fine-tune the physicochemical properties and biological activity of a compound. The subtle differences in the electronics and hydrogen-bonding capacity between the sulfur atom in benzothiophene and the nitrogen and sulfur atoms in benzothiazole can lead to significant changes in target engagement.
The anticancer activities of new N-hetaryl-2-cyanoacetamide derivatives incorporating a 4,5,6,7-tetrahydrobenzo[b]thiophene moiety have also been investigated. nih.govijpsjournal.com While the core is not a simple benzothiophene, these studies underscore the therapeutic potential of this heterocyclic system. A direct comparison with benzothiazole analogues in the same assay would be necessary to definitively elucidate the role of the core modification.
Impact of Acetamide (B32628) Linker Length and Branching
The acetamide linker in this compound analogues serves as a crucial spacer that positions the benzothiophene core and the terminal substituent in the optimal orientation for binding to the target protein. Modifications to the length and branching of this linker can have a profound impact on biological activity.
While specific studies detailing the systematic modification of the acetamide linker in this compound analogues are limited, general principles of medicinal chemistry suggest that:
Lengthening the linker (e.g., to propanamide or butanamide) can alter the distance between the key pharmacophoric elements. This may be beneficial if the binding pocket is deep and requires a longer tether to reach additional interaction points. Conversely, it could be detrimental if a precise distance is required for optimal binding.
Introducing branching on the linker, for example, by adding a methyl group to the alpha-carbon of the acetamide, can restrict the conformational flexibility of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, leading to an increase in potency and selectivity. However, it can also lead to a loss of activity if the introduced steric bulk clashes with the binding site.
In a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives, the nature of the N-alkyl substituent on the acetamide moiety was shown to be critical for their anticancer activity. This demonstrates the importance of the functionality attached to the acetamide linker in mediating biological interactions. nih.gov
Design Principles for Enhanced Selectivity and Potency
Based on the available SAR data for this compound analogues and related heterocyclic systems, several design principles can be formulated to guide the development of more potent and selective compounds:
Scaffold Hopping and Bioisosteric Replacement: The interchangeability of the benzothiophene core with other heterocycles like benzothiazole should be explored to optimize interactions with the target and improve pharmacokinetic profiles. The choice of the core should be guided by the specific hydrogen bonding and electronic requirements of the target's binding site.
Systematic Substitution Analysis: A systematic exploration of substituents at various positions of the benzothiophene ring is crucial. This should include a diverse set of groups with varying electronic (donating vs. withdrawing) and steric (small vs. bulky) properties to probe the chemical space of the binding pocket effectively.
Linker Optimization: The length and conformational flexibility of the acetamide linker should be systematically varied. The introduction of conformational constraints, such as branching or incorporation into a ring system, could lead to a significant increase in potency and selectivity by reducing the entropic penalty upon binding.
Structure-Based Drug Design: Whenever the three-dimensional structure of the biological target is available, computational methods such as molecular docking and molecular dynamics simulations should be employed. These techniques can provide valuable insights into the binding modes of the analogues and help in prioritizing the synthesis of compounds with a higher probability of success. For example, docking studies performed on N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives helped to rationalize their urease inhibitory activity by showing key hydrogen bonding interactions within the active site. dntb.gov.uanih.gov
Mechanistic Investigations of Biological Interactions of N Benzo B Thiophen 2 Yl Acetamide Derivatives
Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)
Derivatives of N-(benzo[b]thiophen-2-yl)acetamide have emerged as noteworthy inhibitors of various enzymes, with urease being a prominent example. Urease, a nickel-dependent enzyme, facilitates the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key strategy against infections caused by bacteria like Helicobacter pylori. nih.gov
While urease is a metalloenzyme, studies on analogous structures suggest that the inhibitory action of this compound derivatives is not solely dependent on interaction with the nickel ions. nih.gov Molecular docking studies have indicated that these compounds can effectively bind to non-metallic pockets within the enzyme's active site. nih.govnih.gov Research on structurally similar sulfonamide derivatives, for instance, has shown that these molecules can compete with the natural substrate, urea, for binding at the active site. nih.gov Furthermore, hydrophobic interactions with the active site can disrupt the enzyme's structure and catalytic function. nih.gov Docking studies of related compounds have identified interactions with crucial amino acid residues, such as Ala170, within the active site pocket, suggesting that the phenyl ring of the inhibitor orients itself in a parallel fashion to this residue. nih.gov
Hydrogen bonding is a critical determinant in the stable binding of inhibitors to the urease active site. acs.org The acetamide (B32628) group, a core feature of the titular compound, is a prime candidate for forming such bonds. In related inhibitor classes, the NH moiety has been observed to form hydrogen bonds with residues like Asp494, while carbonyl groups can interact with residues such as Arg439. acs.org The strategic placement of hydroxyl and methoxy (B1213986) groups on the aromatic rings of these derivatives can also significantly influence their inhibitory potency by forming key hydrogen bonds. acs.org For example, studies have shown that the presence of a hydroxyl group can be crucial for activity, with its removal leading to a significant decrease in inhibition. acs.org These hydrogen bonds help to anchor the inhibitor within the active site, leading to effective disruption of the enzyme's function. acs.org
Receptor Binding Mechanisms (e.g., Serotonin (B10506) 5-HT1A Receptor Affinity)
The versatility of the this compound scaffold extends to its interaction with crucial neurotransmitter receptors, such as the serotonin 5-HT1A receptor. This receptor is a key target in the development of treatments for anxiety and depression. mdpi.com
The affinity of this compound derivatives for the 5-HT1A receptor is significantly governed by electrostatic interactions. mdpi.comnih.gov The electronic landscape of the benzothiophene (B83047) core and its substituents dictates how the molecule "fits" into the receptor's binding pocket. Docking studies on a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives have shed light on these interactions. mdpi.comnih.gov For instance, the compound 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one demonstrated notable affinity, which was attributed to specific electrostatic interactions within the binding site. mdpi.comnih.gov The introduction of different arylpiperazine moieties and substituents on the benzothiophene ring alters the molecule's electronic density, which in turn modulates its binding affinity for the 5-HT1A receptor. mdpi.com
| Compound/Derivative Class | Receptor/Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Benzylidenehydrazines | Urease | Ala170 | Hydrophobic, Hydrogen Bonding | nih.gov |
| Quinoline Derivatives | Urease | Asp494, Arg439 | Hydrogen Bonding | acs.org |
| Benzo[b]thiophen-2-yl-propan-1-ones | 5-HT1A Receptor | Not specified | Electrostatic | mdpi.comnih.gov |
Interference with Cellular Processes
Beyond specific enzyme or receptor targets, this compound derivatives can exert their influence by interfering with fundamental cellular processes, most notably the dynamics of the cytoskeleton.
Microtubules are dynamic polymers essential for cell division, shape, and intracellular transport. nih.gov Their disruption is a proven strategy in cancer therapy. nih.gov A number of derivatives based on the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene skeleton have been identified as potent inhibitors of tubulin polymerization. nih.govepa.gov These compounds function by binding to the colchicine (B1669291) site on tubulin, a key protein component of microtubules. acs.org This binding event prevents the assembly of tubulin subunits into functional microtubules, leading to a depolymerizing effect. nih.gov As a consequence of this microtubule disruption, cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death). nih.govepa.gov The potency of these derivatives is sensitive to the substitution pattern on the benzo[b]thiophene ring, with methoxy groups at specific positions enhancing the inhibitory activity. nih.govepa.gov
| Derivative Class | Cellular Target | Mechanism of Action | Consequence | IC50 (µM) | Reference |
| 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes | Tubulin | Inhibition of polymerization by binding to the colchicine site | G2/M cell cycle arrest, Apoptosis | 0.58–1.2 | nih.gov |
| 2-amino-3-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenes | Tubulin | Inhibition of polymerization by binding to the colchicine site | Antiproliferative activity | 0.76 | acs.org |
Inhibition of Mycobacterial Mycolic Acid Transporters (MmpL3)
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic targets and chemical scaffolds. One such promising target is the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a vital precursor for the synthesis of the mycobacterial outer membrane. researchgate.netnih.gov Inhibition of MmpL3 disrupts the cell wall biosynthesis, leading to bacterial death, making it an attractive target for new antitubercular drugs. researchgate.netnih.gov
While direct mechanistic studies on this compound derivatives as MmpL3 inhibitors are not extensively documented, research on structurally related compounds, such as indole-2-carboxamides and benzimidazole (B57391) derivatives, provides significant insights into the potential mechanisms of action. nih.govnih.gov These studies have revealed that MmpL3 is a promiscuous target, capable of being inhibited by a diverse range of chemical structures. researchgate.net
The proposed mechanisms for MmpL3 inhibition are twofold: direct binding to the transporter, thereby blocking TMM translocation, or indirect inhibition through the dissipation of the proton motive force (PMF) that powers the transporter. nih.gov For instance, certain indole-2-carboxamides have been identified as potent MmpL3 inhibitors, with mutational analyses confirming their binding to the transporter. nih.gov Similarly, some benzimidazole derivatives have been shown to target MmpL3, with resistance-conferring mutations located within the MmpL3 gene, suggesting a direct interaction. nih.gov
The potential for this compound derivatives to act as MmpL3 inhibitors is supported by the known activity of other acetamide-containing compounds. The acetamide linker provides a flexible and synthetically accessible linkage between the benzo[b]thiophene core and other variable substituents, allowing for the fine-tuning of physicochemical properties and target engagement. Further research, including screening against M. tuberculosis and subsequent mechanism of action studies, would be necessary to definitively establish the MmpL3 inhibitory potential of this specific class of compounds.
Table 1: Antitubercular Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target | MIC (μg/mL) against M. tuberculosis H37Ra | Reference |
| 7a | DprE1 | >92% inhibition | nih.gov |
| 7b | DprE1 | >92% inhibition | nih.gov |
| 7d | DprE1 | >92% inhibition | nih.gov |
| 7f | DprE1 | >92% inhibition | nih.gov |
Note: The table presents data for benzo[b]thiophene derivatives targeting DprE1, as direct data for MmpL3 inhibition by this compound derivatives is not currently available. This illustrates the potential of the benzo[b]thiophene scaffold in antitubercular drug discovery.
Free Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer)
The benzo[b]thiophene scaffold is not only a promising core for antimicrobial agents but has also been investigated for its antioxidant properties. The ability of a compound to scavenge free radicals is crucial in mitigating oxidative stress, which is implicated in a wide range of pathological conditions. The primary mechanisms by which antioxidants exert their effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). rsc.org
The HAT mechanism is a key pathway for radical scavenging, where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is largely determined by the bond dissociation enthalpy (BDE) of the hydrogen-donating group (e.g., a phenolic hydroxyl or an amine N-H group). A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. nih.gov
While direct experimental data on the free radical scavenging activity of this compound is limited, computational studies on structurally related compounds provide valuable insights. Density Functional Theory (DFT) calculations have been employed to predict the BDEs and ionization potentials of various antioxidant compounds, helping to elucidate their preferred mechanism of action. rsc.orgnih.gov
For instance, a DFT study on benzofuran (B130515)–stilbene hybrid compounds, which share structural similarities with benzo[b]thiophenes, demonstrated that the HAT mechanism is favored in the gaseous phase, while the SPLET mechanism is more likely in solvent environments. rsc.org The study also highlighted the influence of substituent positioning on the BDE of the hydroxyl groups, directly impacting their antioxidant potency. rsc.org
Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for O-H Bonds in a Benzofuran-Stilbene Hybrid Compound (a structural analog)
| Hydroxyl Group Position | BDE (kcal/mol) in Gas Phase | Reference |
| 4'-OH | 85.3 | rsc.org |
| 3-OH | 90.1 | rsc.org |
| 5-OH | 90.8 | rsc.org |
Note: This table presents DFT-calculated BDE values for a related benzofuran derivative to illustrate the concept of how structural features influence the potential for hydrogen atom transfer. Lower BDE values suggest a higher propensity for HAT.
Further experimental and computational studies are warranted to fully characterize the free radical scavenging pathways of this compound derivatives. Such investigations would involve assays like the DPPH and ABTS radical scavenging tests, complemented by DFT calculations to determine the BDEs of relevant bonds and to predict the most probable scavenging mechanisms.
Future Research Directions and Emerging Applications of N Benzo B Thiophen 2 Yl Acetamide Research
Development of Novel and Sustainable Synthetic Pathways
The synthesis of benzothiophene (B83047) derivatives has traditionally relied on methods that, while effective, may not align with the modern principles of green chemistry. organic-chemistry.org Future research is increasingly focused on the development of novel and sustainable synthetic pathways that are not only efficient and economical but also environmentally benign.
Key areas of development include:
Catalyst-Free and Metal-Free Reactions: A significant push is being made towards reactions that eliminate the need for heavy metal catalysts, which are often toxic and costly. organic-chemistry.org For instance, iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under solvent-free conditions represent a green and efficient approach to benzothiophene synthesis. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods offer a green alternative for the synthesis of functionalized benzothiophenes, such as C-3-sulfonated derivatives, by avoiding the use of oxidants and catalysts. organic-chemistry.org
Domino Reactions: The use of domino or cascade reactions, where multiple bond-forming events occur in a single pot, is a highly efficient strategy. ontosight.ai Thiourea, for example, can be employed as a non-toxic sulfur source in domino reactions to construct the benzothiophene scaffold. organic-chemistry.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to a more sustainable process.
These innovative synthetic strategies are crucial for the large-scale and environmentally responsible production of N-(Benzo[b]thiophen-2-yl)acetamide and its analogs, paving the way for their broader application.
Targeted Derivatization for Specific Biological Targets Identified through Omics Technologies
The advent of "omics" technologies, including genomics, proteomics, and metabolomics, has revolutionized drug discovery by enabling the identification of specific molecular targets associated with various diseases. nih.gov This targeted approach allows for the rational design of drug candidates with higher potency and reduced off-target effects.
Future research in this area will involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and analysis of the resulting changes in biological activity will be crucial for optimizing lead compounds.
Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to specific sites on a biological target and then growing or linking them to create a more potent lead compound.
Natural Product Derivatization: Natural products provide a rich source of inspiration for drug design. nih.gov The derivatization of natural product scaffolds with the this compound moiety could lead to the discovery of novel therapeutic agents. nih.gov
By integrating omics data with advanced synthetic chemistry, researchers can design and synthesize this compound derivatives that are precisely tailored to interact with specific biological targets, leading to more effective and personalized medicines.
Advanced Computational Modeling and Artificial Intelligence in Compound Design
The use of computational modeling and artificial intelligence (AI) is rapidly transforming the field of drug discovery and design. nih.gov These powerful tools can significantly accelerate the identification and optimization of new drug candidates.
Key applications in the context of this compound research include:
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with the highest probability of binding to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for drug discovery. researchgate.net
Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical properties, bioactivity, and toxicity of this compound derivatives, guiding the selection of the most promising candidates for synthesis and testing. nih.gov
Retrosynthetic Analysis: AI tools like AiZynthFinder can assist in planning the synthesis of novel compounds by proposing viable reaction pathways. nih.govresearchgate.net
The integration of AI and computational modeling into the research pipeline will undoubtedly streamline the discovery process, reduce costs, and increase the success rate of developing new drugs based on the this compound scaffold.
Exploration of Bio-functional Materials Science Applications
Beyond its therapeutic potential, the this compound scaffold holds promise for applications in materials science, particularly in the development of bio-functional materials. The unique electronic and photophysical properties of the benzothiophene ring system make it an attractive building block for various advanced materials. ontosight.ai
Emerging areas of research include:
Organic Electronics: Benzothiophene-containing molecules have been investigated for their use in organic field-effect transistors (OFETs) and other electronic devices. ontosight.ai The ability to tune the electronic properties through derivatization of the this compound core could lead to the development of high-performance organic electronic materials.
Fluorescent Probes and Sensors: Some benzothiophene derivatives exhibit interesting fluorescence properties, suggesting their potential use as fluorescent probes for biological imaging or as sensors for detecting specific analytes. ontosight.ai Recent research has explored the development of N-acylated 2-(aminomethylene)benzo[b]thiophen-3(2H)-ones as dual-mode molecular switches that respond to both light and metal ions. beilstein-journals.org
Photochromic Materials: The development of photochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones that undergo reversible color changes upon irradiation with light opens up possibilities for applications in optical data storage and smart materials. beilstein-journals.org
The exploration of these materials science applications represents a new and exciting frontier for this compound research, with the potential to create innovative technologies with a wide range of uses.
Investigation of Multi-Targeting Approaches with this compound Scaffolds
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Multi-target drugs, which are designed to interact with several targets simultaneously, offer a promising approach to treating such diseases more effectively. nih.gov
The this compound scaffold is well-suited for the development of multi-target agents due to its chemical versatility, which allows for the incorporation of different pharmacophores to engage with multiple targets.
Future research in this area could focus on:
Hybrid Molecule Design: This involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or multiple activities. For instance, benzimidazole-based Schiff base hybrids have been explored for their potential as multi-target drugs for Alzheimer's disease. mdpi.com
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with another that has similar properties but a different chemical structure, which can lead to the discovery of novel multi-target agents with improved pharmacological profiles. nih.gov
Computational Design of Multi-Target Ligands: AI and computational methods can be employed to design ligands that can simultaneously bind to multiple targets with high affinity and selectivity. nih.gov
The development of multi-target drugs based on the this compound scaffold represents a sophisticated and potentially highly effective strategy for tackling complex diseases like cancer and neurodegenerative disorders. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(Benzo[b]thiophen-2-yl)acetamide derivatives?
- Methodological Answer : Derivatives are typically synthesized via nucleophilic substitution reactions. For example, reacting 2-aminobenzo[b]thiophene with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(Benzo[b]thiophen-2-yl)-2-chloroacetamide intermediates. Further functionalization involves heating with secondary amines or heterocyclic acetamide derivatives in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance reactivity . Reaction conditions (e.g., reflux at 80–100°C for 2–4 hours) are critical for optimizing yields.
Q. How are spectroscopic techniques applied to characterize N-(Benzo[b]thiophen-2-yl)acetamide derivatives?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the benzo[b]thiophene core and acetamide linkage. For example, the NH proton in acetamide appears as a singlet at δ 10–12 ppm .
- IR Spectroscopy : Detect characteristic C=O stretching (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) vibrations .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with heterocyclic cleavage .
Advanced Research Questions
Q. What strategies are employed to evaluate the antitubercular potential of N-(Benzo[b]thiophen-2-yl)acetamide derivatives?
- Methodological Answer :
- In Vitro Microplate Alamar Blue Assay (MABA) : Compounds are screened against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MICs) are determined by comparing fluorescence reduction in treated vs. untreated cultures. Derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) often exhibit MICs <50 µg/mL due to enhanced membrane permeability .
- Cytotoxicity Profiling : Parallel assays on mammalian cell lines (e.g., Vero cells) ensure selectivity indices >10 for viable candidates .
Q. How does molecular docking contribute to understanding the biological activity of these compounds?
- Methodological Answer :
- Target Selection : Prioritize enzymes critical to pathogen survival (e.g., M. tuberculosis enoyl-ACP reductase or fungal CYP51).
- Docking Workflow : Use AutoDock Vina to simulate ligand-receptor interactions. For example, benzo[b]thiophene derivatives show strong hydrogen bonding with catalytic residues (e.g., Tyr158 in CYP51), correlating with antifungal activity .
- MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2 Å) .
Q. How can researchers address discrepancies in biological activity data among structurally similar acetamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing thiophene with pyridine) and compare bioactivity. For instance, N-(5-chloropyridin-2-yl)acetamide derivatives show enhanced antifungal activity (MIC 12.5 µg/mL) over thiophene analogs due to improved steric complementarity .
- Meta-Analysis of Published Data : Cross-reference results from standardized assays (e.g., CLSI guidelines for antimicrobial testing) to identify outliers caused by protocol variability .
Q. What in vitro models are used to assess the antidiabetic potential of related acetamide derivatives?
- Methodological Answer :
- Glucokinase Activation Assays : Measure compound-induced enzyme activation using recombinant human glucokinase. Derivatives like N-(2-bromophenyl)acetamide analogs increase Vmax by >50% at 10 µM, suggesting allosteric modulation .
- Insulin Secretion Studies : Evaluate glucose-stimulated insulin release in pancreatic β-cell lines (e.g., INS-1). Compounds enhancing secretion by >2-fold (vs. control) are prioritized for in vivo testing .
Data Contradiction Analysis
- Example : A derivative may show potent in vitro antitubercular activity but fail in in vivo models due to poor pharmacokinetics. Resolution involves:
- ADME Profiling : Assess plasma stability (e.g., >80% remaining after 1 hour in mouse plasma) and hepatic microsomal metabolism .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability for poorly soluble derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
